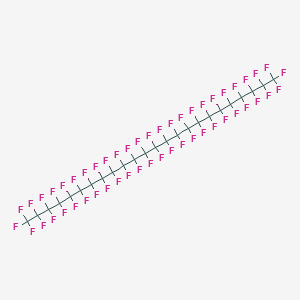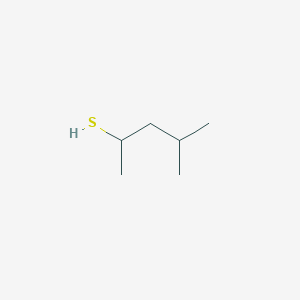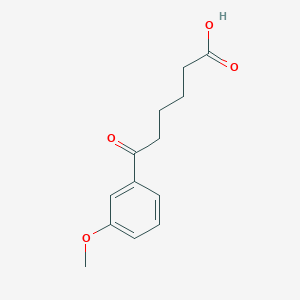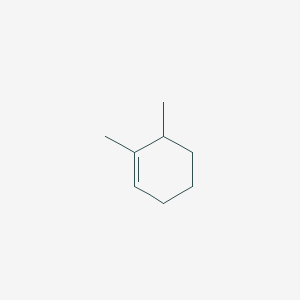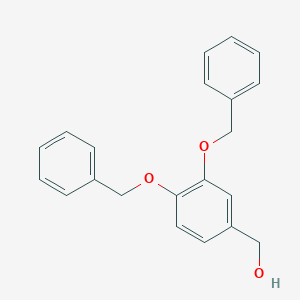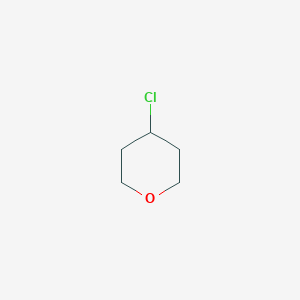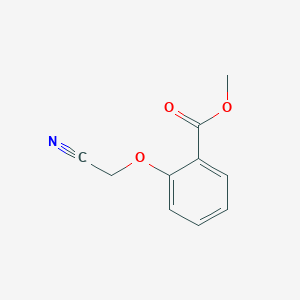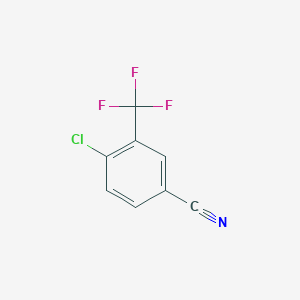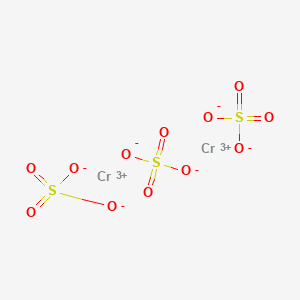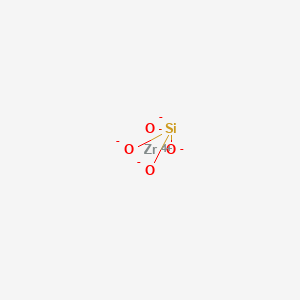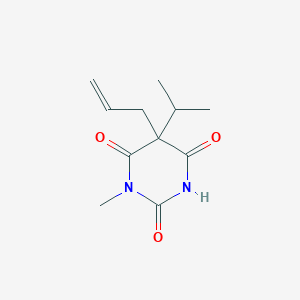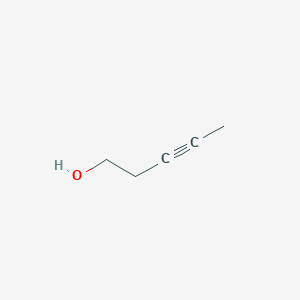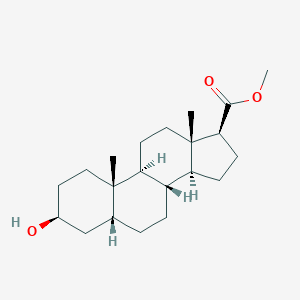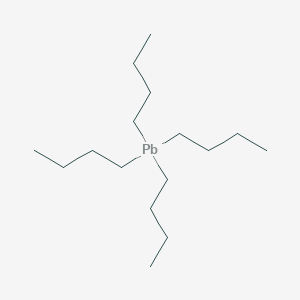![molecular formula C17H22O5 B167830 [(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate CAS No. 10092-04-3](/img/structure/B167830.png)
[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate has potential applications in various scientific fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to exhibit promising biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use as a scaffold for the design and synthesis of novel compounds with improved biological activities.
Wirkmechanismus
The mechanism of action of [(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate is not fully understood. However, studies suggest that it may exert its biological activities through various mechanisms, including inhibition of enzymes involved in inflammation and tumor growth, modulation of immune responses, and disruption of bacterial cell membranes.
Biochemische Und Physiologische Effekte
[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate has been shown to exhibit several biochemical and physiological effects. It has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been investigated for its potential use as an antimicrobial agent, as it has been shown to disrupt bacterial cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate has several advantages for lab experiments. It is commercially available and can be obtained from various sources. It is also relatively easy to synthesize, and the reaction conditions are well-established. However, its limitations include its potential toxicity and the need for further investigation into its mechanism of action and biological activities.
Zukünftige Richtungen
There are several future directions for research on [(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate. These include further investigation into its mechanism of action, identification of its molecular targets, and development of novel derivatives with improved biological activities. It may also be investigated for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
Conclusion:
[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate is a promising chemical compound with potential applications in various scientific fields. Its synthesis method is well-established, and it has been shown to exhibit several promising biological activities. Further research is needed to fully understand its mechanism of action and to develop novel derivatives with improved biological activities.
Synthesemethoden
The synthesis of [(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate involves several steps. The starting material is commercially available and can be obtained from various sources. The synthesis involves the use of various reagents and catalysts, and the reaction conditions are carefully controlled to obtain the desired product in high yield and purity.
Eigenschaften
CAS-Nummer |
10092-04-3 |
|---|---|
Produktname |
[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate |
Molekularformel |
C17H22O5 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8-9,11-12,14-15H,7H2,1-4H3/t8-,9+,11+,12+,14-,15-,17+/m0/s1 |
InChI-Schlüssel |
NEIIKBWBBCJSQU-LRUSGZRYSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H](C(=O)O2)C)[C@@H]([C@@]3([C@@H]1C=CC3=O)C)OC(=O)C |
SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C |
Kanonische SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C |
Synonyme |
isotenulin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



